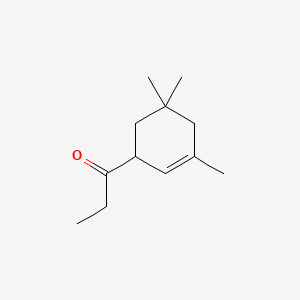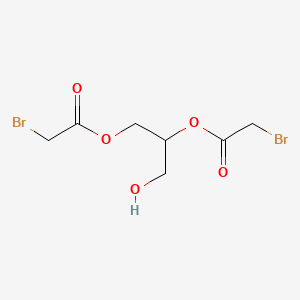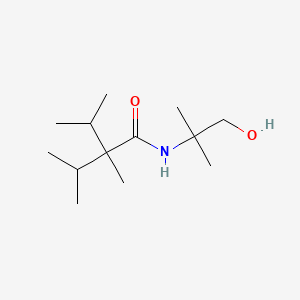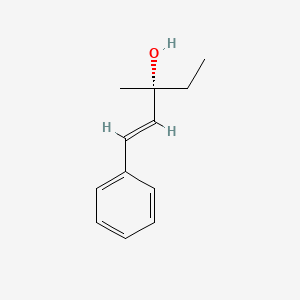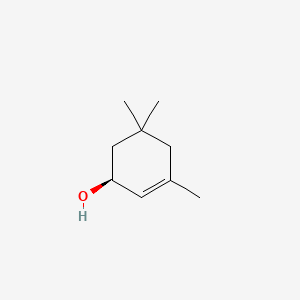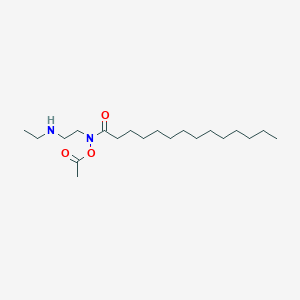
N-(2-((2-Hydroxyethyl)amino)ethyl)myristamide monoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((2-Hydroxyethyl)amino)ethyl)myristamide monoacetate: is an organic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is a derivative of myristamide, which is formed by the reaction of myristic acid with ethanolamine. It is characterized by its unique chemical structure, which includes a myristamide backbone with a hydroxyethylaminoethyl group attached.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-Hydroxyethyl)amino)ethyl)myristamide monoacetate typically involves the following steps:
Formation of Myristamide: Myristic acid reacts with ethanolamine to form myristamide. This reaction is usually carried out under reflux conditions with a suitable solvent such as toluene or xylene.
Introduction of Hydroxyethylaminoethyl Group: The myristamide is then reacted with 2-chloroethanol in the presence of a base such as sodium hydroxide to introduce the hydroxyethylaminoethyl group.
Acetylation: Finally, the product is acetylated using acetic anhydride to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-((2-Hydroxyethyl)amino)ethyl)myristamide monoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyethylaminoethyl group can be replaced by other nucleophiles such as halides or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in dry solvents such as ether or tetrahydrofuran under an inert atmosphere.
Substitution: Halides, thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide or acetonitrile at room temperature or slightly elevated temperatures.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
N-(2-((2-Hydroxyethyl)amino)ethyl)myristamide monoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the formulation of cosmetics, personal care products, and as an intermediate in the production of surfactants and emulsifiers.
Wirkmechanismus
The mechanism of action of N-(2-((2-Hydroxyethyl)amino)ethyl)myristamide monoacetate involves its interaction with specific molecular targets and pathways. The hydroxyethylaminoethyl group allows the compound to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
N-(2-((2-Hydroxyethyl)amino)ethyl)myristamide monoacetate can be compared with other similar compounds, such as:
N-(2-Hydroxyethyl)myristamide: Lacks the additional aminoethyl group, resulting in different chemical and biological properties.
N-(2-Aminoethyl)myristamide: Lacks the hydroxyethyl group, which affects its solubility and reactivity.
Myristic acid monoethanolamide: A simpler structure with only one ethanolamine group, leading to different applications and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
94139-09-0 |
|---|---|
Molekularformel |
C20H40N2O3 |
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
[2-(ethylamino)ethyl-tetradecanoylamino] acetate |
InChI |
InChI=1S/C20H40N2O3/c1-4-6-7-8-9-10-11-12-13-14-15-16-20(24)22(25-19(3)23)18-17-21-5-2/h21H,4-18H2,1-3H3 |
InChI-Schlüssel |
DMPCVHZWDRNIHS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)N(CCNCC)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


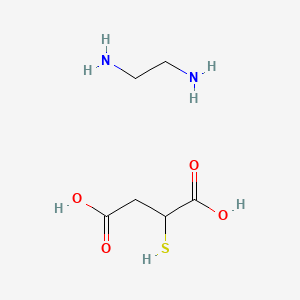


![Octanamide, N-[5-[(aminodithioxoethyl)amino]-4-methylpentyl]-](/img/structure/B12672418.png)
![Methyl 3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B12672422.png)


